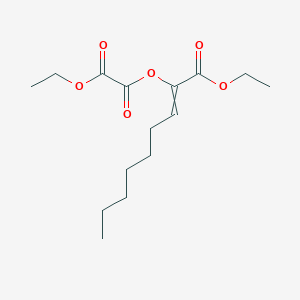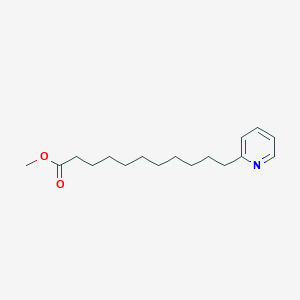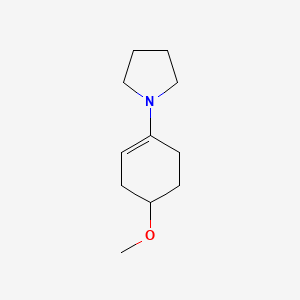
1-(4-Methoxycyclohex-1-en-1-yl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxycyclohex-1-en-1-yl)pyrrolidine is a chemical compound with the molecular formula C10H17NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and cyclohexene, a six-membered ring with one double bond
准备方法
The synthesis of 1-(4-Methoxycyclohex-1-en-1-yl)pyrrolidine typically involves the reaction of pyrrolidine with a methoxy-substituted cyclohexene derivative. One common method is the reaction of pyrrolidine with 4-methoxycyclohexanone under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production.
化学反应分析
1-(4-Methoxycyclohex-1-en-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the double bond in the cyclohexene ring to a single bond, forming a saturated cyclohexane derivative. Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases such as sodium hydride (NaH).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexane derivatives.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound may be used as a probe to study the interactions of pyrrolidine derivatives with biological targets. This can help in understanding the role of these compounds in various biological processes.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may be investigated for its effects on various biological targets and pathways.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of other valuable chemicals. Its unique structure may also make it useful in the development of new materials and products.
作用机制
The mechanism of action of 1-(4-Methoxycyclohex-1-en-1-yl)pyrrolidine is not well-documented. based on its structure, it is likely to interact with various molecular targets through its pyrrolidine and cyclohexene moieties. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
1-(4-Methoxycyclohex-1-en-1-yl)pyrrolidine can be compared with other similar compounds, such as:
1-(1-Cyclohexen-1-yl)pyrrolidine: This compound lacks the methoxy group, which may result in different chemical and biological properties.
4-Methoxycyclohexanone: This compound contains the methoxy group but lacks the pyrrolidine ring, leading to different reactivity and applications.
Pyrrolidine: The parent compound, pyrrolidine, is a simple nitrogen-containing heterocycle with a wide range of applications in chemistry and biology.
The presence of the methoxy group and the cyclohexene ring in this compound makes it unique and potentially more versatile in various applications compared to its simpler counterparts.
属性
CAS 编号 |
52290-93-4 |
|---|---|
分子式 |
C11H19NO |
分子量 |
181.27 g/mol |
IUPAC 名称 |
1-(4-methoxycyclohexen-1-yl)pyrrolidine |
InChI |
InChI=1S/C11H19NO/c1-13-11-6-4-10(5-7-11)12-8-2-3-9-12/h4,11H,2-3,5-9H2,1H3 |
InChI 键 |
IKZFNBPDKHJAJE-UHFFFAOYSA-N |
规范 SMILES |
COC1CCC(=CC1)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B14638490.png)
![N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline](/img/structure/B14638501.png)

![1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14638518.png)

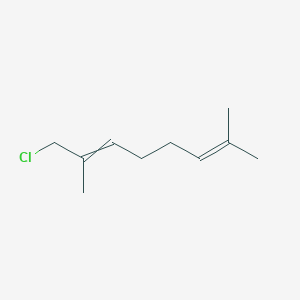
![(1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14638544.png)
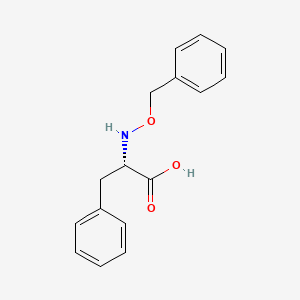
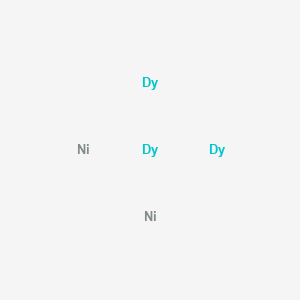
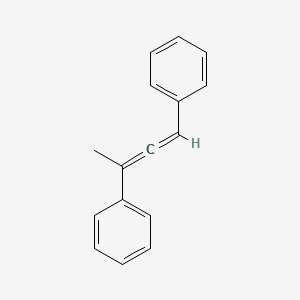
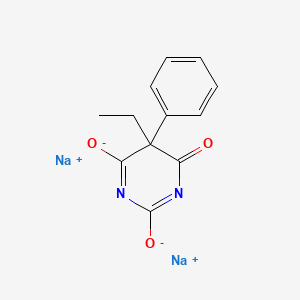
![Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]-](/img/structure/B14638583.png)
